2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives against mild steel corrosion in 1 mol L−1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .Molecular Structure Analysis
The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have shown outstanding inhibition performance against mild steel corrosion in 1 mol L−1 HCl solution . Electrochemical methods showed that these derivatives behaved as mixed-type inhibitors .Scientific Research Applications
Fluorescent Properties and Sensing Applications
Imidazo[1,2-a]pyrimidines and their derivatives exhibit significant fluorescent properties, making them valuable as biomarkers and photochemical sensors. The fluorescent intensity of these compounds can be enhanced or modulated by substituents in the heterocycle and phenyl rings, indicating their potential in bioimaging and environmental sensing applications. For instance, certain derivatives have been synthesized and evaluated for their fluorescence emission, highlighting their utility in organic solvents and varying pH conditions (Velázquez-Olvera et al., 2012). Additionally, imidazo[1,2-a]pyrimidines have been investigated for their optical properties and as selective fluorescent sensors for ions like zinc, showcasing their applicability in detecting biologically or environmentally relevant species (Rawat & Rawat, 2018).
Antineoplastic and Antibacterial Activities
Imidazo[1,2-a]pyrimidine derivatives have shown promise in antineoplastic (anti-cancer) and antibacterial research. Some compounds within this class have demonstrated variable degrees of antineoplastic activity against certain cell lines in in vitro assays, suggesting their potential in cancer therapy research (Abdel-Hafez, 2007). Furthermore, specific derivatives have displayed significant antibacterial activity, indicating their utility in developing new antibacterial agents (Rahmouni et al., 2014).
Neurological and Enzyme Inhibition Studies
Research has also explored imidazo[1,2-a]pyrimidine derivatives for their neurological applications, such as imaging agents for β-amyloid in Alzheimer’s disease, which underscores their significance in diagnostic research for neurodegenerative diseases (Zeng et al., 2006). Moreover, some derivatives exhibit potential as enzyme inhibitors, offering insights into therapeutic applications targeting specific enzymes involved in disease pathways (Kwong et al., 2019).
Antioxidant and Antifungal Activities
The antioxidant and antifungal activities of imidazo[1,2-a]pyrimidine derivatives have been evaluated, revealing compounds with potent effects that surpass standard references. These activities highlight their potential in developing treatments for oxidative stress-related conditions and fungal infections (Sheikhi-Mohammareh et al., 2020).
Mechanism of Action
Target of Action
The compound “2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine” belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyrimidines are known to interact with various targets through different chemosynthetic methodologies . The interaction of the compound with its targets can lead to various changes at the molecular level, affecting the function of the targets .
Biochemical Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
Imidazo[1,2-a]pyrimidines have been reported to have a wide range of applications in medicinal chemistry , suggesting that they may have various effects at the molecular and cellular levels.
Future Directions
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research could focus on the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methyl-5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-12-16(21-18(24)20-13)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKPZHYRJKOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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